

Kinetic analysis of Suzuki reactions using "Chloro(diethoxy)borane"

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Compound of Interest

Compound Name: *Chloro(diethoxy)borane*

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A Comparative Guide to the Kinetic Analysis of Suzuki-Miyaura Coupling Reagents

Foreword

This guide provides a comparative analysis of the kinetics of the Suzuki-Miyaura cross-coupling reaction with various organoboron reagents. While this report was initially aimed at including data on **chloro(diethoxy)borane**, a comprehensive literature search did not yield specific kinetic studies for this particular reagent. Therefore, this document focuses on a comparison of more commonly employed alternatives, namely boronic acids, boronic esters (such as pinacol and catechol esters), and organotrifluoroborates. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the relative reactivities and select appropriate reagents and methodologies for their synthetic needs.

I. Comparative Kinetic Data of Organoboron Reagents

The rate of the Suzuki-Miyaura reaction is significantly influenced by the nature of the organoboron reagent. The transmetalation step, in which the organic group is transferred from boron to the palladium catalyst, is often rate-determining and is thus the focus of many kinetic studies. Below is a summary of quantitative data comparing the first-order rate constants for the transmetalation of various arylboron compounds.

Table 1: Comparative First-Order Rate Constants for the Transmetalation Step in a Model Suzuki-Miyaura Reaction

| Organoboron Reagent | Structure | Rate Constant (k, s ⁻¹) at -30 °C | Relative Rate (k_rel) |
|---|--|---|-----------------------|
| 4-Fluorophenylboronic Acid | 4-F-C ₆ H ₄ -B(OH) ₂ | 5.78 ± 0.13 × 10 ⁻⁴ | 1.00 |
| 4-Fluorophenylboronic Acid Pinacol Ester | 4-F-C ₆ H ₄ -B(O ₂ C ₂ Me ₄) | Very Slow* | ~0 |
| 4-Fluorophenylboronic Acid Catechol Ester | 4-F-C ₆ H ₄ -B(O ₂ C ₆ H ₄) | 26.6 ± 0.90 × 10 ⁻⁴ | 4.60 |
| 4-Fluorophenylboronic Acid Glycol Ester | 4-F-C ₆ H ₄ -B(O ₂ C ₂ H ₄) | 133 ± 7.0 × 10 ⁻⁴ | 23.0 |
| 4-Fluorophenylboroxine | (4-F-C ₆ H ₄ BO) ₃ | 53.9 ± 0.07 × 10 ⁻⁴ | 9.33 |

*Data derived from studies by Thomas, C. A., et al., where the pinacol ester showed a significantly slower reaction time of approximately 5.5 hours compared to 1.2 hours for the boronic acid under similar conditions, and a discrete intermediate was not observed, preventing a direct rate constant calculation under these specific experimental conditions[1].

Key Observations:

- Boronic acids are often considered the benchmark for reactivity in Suzuki-Miyaura couplings[2][3].
- Pinacol boronic esters, while popular due to their stability and ease of handling, can exhibit significantly slower reaction rates. This is attributed to the steric bulk around the boron atom, which can hinder the formation of the necessary intermediate for transmetalation[1][4].
- Electron-deficient boronic esters, such as catechol esters, can lead to an increase in the rate of transmetalation compared to the corresponding boronic acid[1].

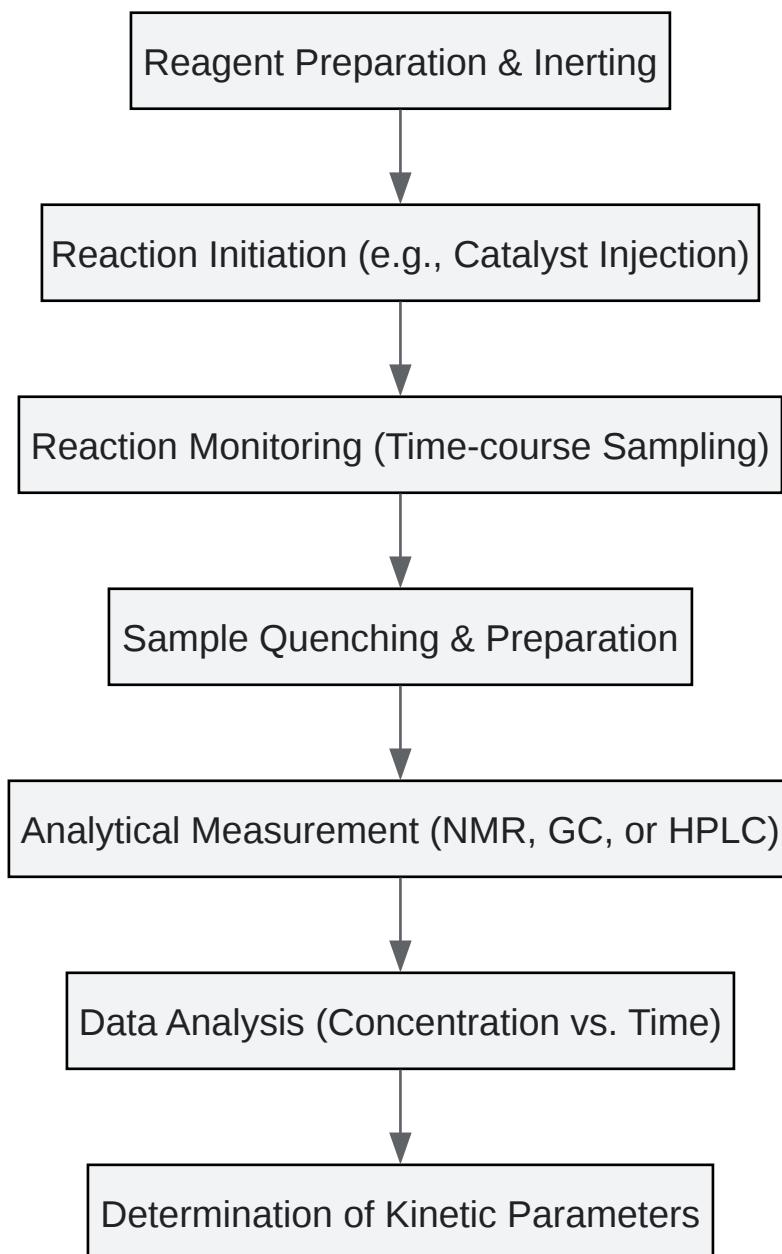
- Electron-rich boronic esters, like glycol esters, have been shown to dramatically increase the reaction rate[1].
- Organotrifluoroborates are noted for their stability and resistance to protodeboronation, making them unique coupling partners. While direct comparative rate constants under the same conditions as above are not readily available, they are known to be highly effective in Suzuki-Miyaura reactions[5][6][7]. Their reactivity is often enhanced by their stability, which can lead to higher overall yields in certain cases[5].

II. Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and execution. The most common techniques for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

A. General Experimental Workflow for Kinetic Studies

The following diagram illustrates a typical workflow for conducting a kinetic analysis of a Suzuki-Miyaura reaction.



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Caption: General workflow for a kinetic study of a Suzuki-Miyaura reaction.

B. Protocol for Reaction Monitoring by ^{19}F NMR Spectroscopy

This protocol is adapted from methodologies used in detailed mechanistic studies and is particularly useful when a fluorine-containing substrate is used[1][8][9].

- Preparation:

- In a nitrogen-filled glovebox, add the palladium precatalyst, ligand, and base to a reaction vessel.
- Add the desired anhydrous solvent (e.g., THF).
- In a separate vial, dissolve the aryl halide (e.g., a fluoro-substituted aryl bromide) and the organoboron reagent in the same solvent.
- For low-temperature studies, pre-cool the reaction vessel and the reactant solution to the desired temperature (e.g., -78 °C)[1].

- Reaction Initiation and Monitoring:

- Inject the solution of the aryl halide and organoboron reagent into the pre-cooled, stirred reaction vessel containing the catalyst system.
- For in-situ monitoring, the reaction can be initiated directly within a pre-shimmed and tuned NMR tube inside the spectrometer[10][11].
- Acquire a series of ^{19}F NMR spectra at fixed time intervals. The multi_zgvd command on Bruker spectrometers can be used to automate this process with a set delay between acquisitions[11][12].
- Ensure the recycle delay (d1) is at least five times the longest T1 relaxation time of the nuclei of interest to ensure quantitative measurements[11].

- Data Analysis:

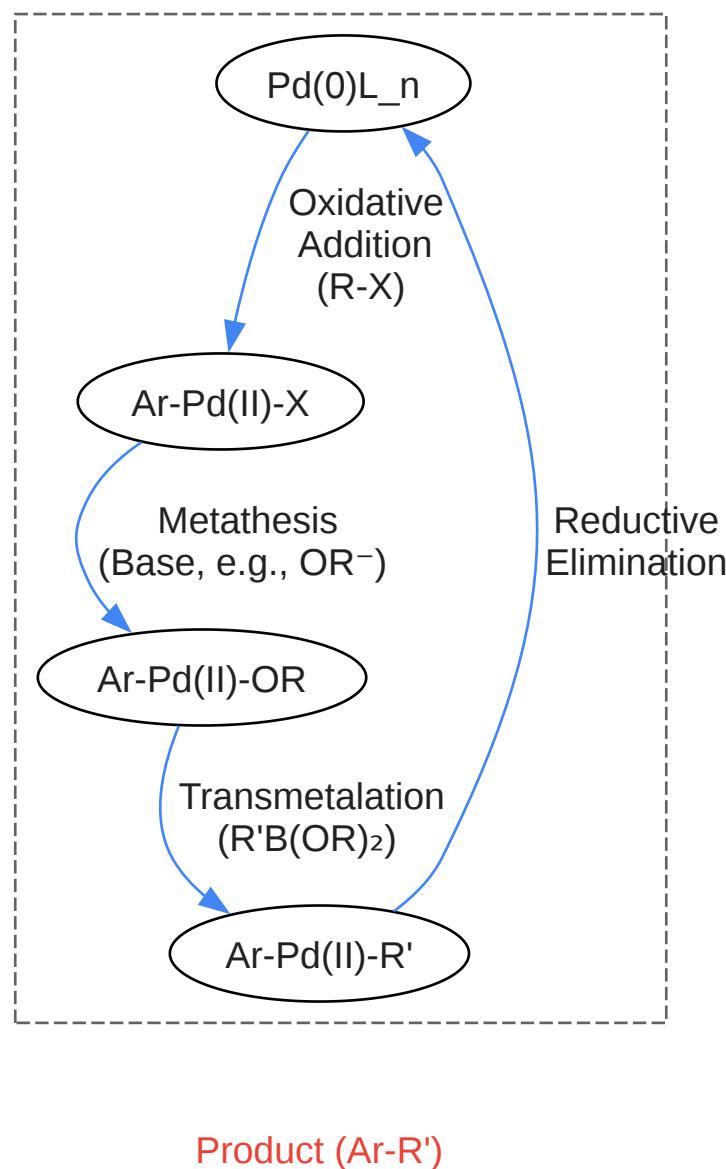
- Process the spectra to obtain the integrals of the signals corresponding to the starting material and the product at each time point[8].
- Convert the integral values to concentrations.
- Plot the concentration of the starting material or product versus time.
- Fit the data to the appropriate rate law (e.g., first-order) to determine the rate constant.

C. Protocol for Reaction Monitoring by GC-MS

- Preparation and Reaction:
 - Set up the Suzuki-Miyaura reaction in a round-bottom flask equipped with a stir bar and under an inert atmosphere (e.g., argon or nitrogen).
 - Add the solvent, aryl halide, organoboron reagent, base, and an internal standard (a compound that does not react and has a distinct retention time).
 - Initiate the reaction by adding the palladium catalyst.
- Sampling and Analysis:
 - At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
 - Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of water or dilute acid) and a solvent for dilution (e.g., diethyl ether or ethyl acetate).
 - Filter the quenched sample through a small plug of silica gel to remove the catalyst and salts.
 - Inject the filtered sample into the GC-MS.
- Data Analysis:
 - Integrate the peaks corresponding to the starting material, product, and internal standard.
 - Use the relative peak areas (normalized to the internal standard) to determine the concentration of the reactant and product at each time point.
 - Plot concentration versus time and determine the kinetic parameters.

III. The Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is fundamental to interpreting kinetic data. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination[13].



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of Steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate.
- Transmetalation: In the presence of a base, the organic group (R') from the organoboron reagent is transferred to the palladium center, displacing the halide or other leaving group. This step is often the rate-determining step and is where the nature of the organoboron reagent has the most significant impact on the reaction kinetics.
- Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. Kinetic studies have shown that reductive elimination often follows first-order kinetics[13].

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